molecular formula C16H19N3O4S B6903325 N-[[(2R)-1-methylsulfonylpyrrolidin-2-yl]methyl]-2-phenyl-1,3-oxazole-4-carboxamide

N-[[(2R)-1-methylsulfonylpyrrolidin-2-yl]methyl]-2-phenyl-1,3-oxazole-4-carboxamide

Cat. No.: B6903325
M. Wt: 349.4 g/mol
InChI Key: NYWVODFOYYVPAV-CYBMUJFWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[[(2R)-1-methylsulfonylpyrrolidin-2-yl]methyl]-2-phenyl-1,3-oxazole-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrolidine ring, an oxazole ring, and a carboxamide group, making it a molecule of interest for its unique structural properties and potential biological activities.

Properties

IUPAC Name

N-[[(2R)-1-methylsulfonylpyrrolidin-2-yl]methyl]-2-phenyl-1,3-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O4S/c1-24(21,22)19-9-5-8-13(19)10-17-15(20)14-11-23-16(18-14)12-6-3-2-4-7-12/h2-4,6-7,11,13H,5,8-10H2,1H3,(H,17,20)/t13-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYWVODFOYYVPAV-CYBMUJFWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCC1CNC(=O)C2=COC(=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)N1CCC[C@@H]1CNC(=O)C2=COC(=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[(2R)-1-methylsulfonylpyrrolidin-2-yl]methyl]-2-phenyl-1,3-oxazole-4-carboxamide typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative.

    Introduction of the Methylsulfonyl Group: This step involves the sulfonylation of the pyrrolidine ring using a sulfonyl chloride reagent under basic conditions.

    Synthesis of the Oxazole Ring: The oxazole ring can be formed via a cyclization reaction involving a suitable precursor, such as an α-haloketone and an amide.

    Coupling of the Pyrrolidine and Oxazole Rings: The final step involves coupling the pyrrolidine and oxazole rings through a carboxamide linkage, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfonyl group, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can target the oxazole ring or the carboxamide group, potentially leading to the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl ring or the oxazole ring, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common nucleophiles include halides, amines, and thiols, often under basic or acidic conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-[[(2R)-1-methylsulfonylpyrrolidin-2-yl]methyl]-2-phenyl-1,3-oxazole-4-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biology, this compound can be studied for its potential biological activities, such as enzyme inhibition or receptor binding. Its structural features make it a candidate for drug discovery and development, particularly in the search for new therapeutic agents.

Medicine

In medicine, the compound’s potential as a drug candidate can be explored. Its ability to interact with biological targets could lead to the development of new treatments for various diseases, including cancer, neurological disorders, and infectious diseases.

Industry

In industry, the compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It can also be used in the production of specialty chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[[(2R)-1-methylsulfonylpyrrolidin-2-yl]methyl]-2-phenyl-1,3-oxazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved would depend on the specific biological context and the targets being studied.

Comparison with Similar Compounds

Similar Compounds

    N-[(2R)-1-phenylpropan-2-yl]prop-2-yn-1-amine: A compound with a similar pyrrolidine ring but different substituents.

    N-methyl-N-propagylbenzylamine: Another compound with a similar structural motif but different functional groups.

Uniqueness

N-[[(2R)-1-methylsulfonylpyrrolidin-2-yl]methyl]-2-phenyl-1,3-oxazole-4-carboxamide is unique due to its combination of a pyrrolidine ring, an oxazole ring, and a carboxamide group. This unique structure provides distinct chemical and biological properties that differentiate it from other similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.